6-Cyclopropylmethoxypyridazin-3-amine
Description
6-Cyclopropylmethoxypyridazin-3-amine is a pyridazine derivative featuring a cyclopropylmethoxy substituent at position 6 and an amine group at position 3. Pyridazine, a six-membered heteroaromatic ring with nitrogen atoms at positions 1 and 2, confers unique electronic properties and reactivity.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
6-(cyclopropylmethoxy)pyridazin-3-amine |
InChI |
InChI=1S/C8H11N3O/c9-7-3-4-8(11-10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,9,10) |
InChI Key |
LWTGZLYCNAUHAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NN=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-Cyclopropylmethoxypyridazin-3-amine with structurally related pyridazine and pyridine derivatives:
Key Observations:
- Lipophilicity : The cyclopropylmethoxy group in this compound likely increases logP compared to 6-Methoxypyridazin-3-amine, enhancing passive diffusion across biological membranes.
- Reactivity : Chloro-substituted analogs (e.g., 6-Chloro-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine) exhibit electrophilic properties, whereas amine groups in pyridazines are nucleophilic, enabling diverse synthetic modifications .
- Ring System Impact : Pyridazine derivatives (two adjacent nitrogen atoms) are less aromatic than pyridines (one nitrogen), altering electronic distribution and intermolecular interactions .
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